molecular formula C24H23N3O2 B11391313 N-{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11391313
M. Wt: 385.5 g/mol
InChI Key: MBBHLTNOLHNMJZ-UHFFFAOYSA-N
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Description

N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of the desired indole derivatives in under 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The phenoxypropyl and benzamide groups can enhance the compound’s binding affinity and specificity, making it a potent agent for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C24H23N3O2/c28-24(19-10-3-1-4-11-19)25-18-23-26-21-14-7-8-15-22(21)27(23)16-9-17-29-20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2,(H,25,28)

InChI Key

MBBHLTNOLHNMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

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